Methyl 2-(bromomethyl)-5-chlorobenzoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with bromine or bromine-containing compounds . For instance, 2-bromomethyl-2-butyl hexanoic acid can be synthesized through a series of reactions involving bromine .Molecular Structure Analysis
The molecular structure of a compound like this would likely include a benzene ring (due to the “benzoate” in the name), a methyl group (CH3), a bromomethyl group (CH2Br), and a chloro group (Cl). The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Compounds with bromomethyl groups can participate in various chemical reactions. For example, Methyl (2-bromomethyl)acrylate can be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene .Physical and Chemical Properties Analysis
Methyl 2-(bromomethyl)acrylate, a similar compound, is a liquid at 20°C, has a boiling point of 42°C at 8.3 mmHg, and a flash point of 78°C .Scientific Research Applications
Synthesis of Heteroditopic Ligands
Methyl 2-(bromomethyl)-5-chlorobenzoate finds application in the synthesis of heteroditopic ligands. A study demonstrated the one-pot bromo- and chloro-methylation of various salicylaldehydes, including 3-bromomethyl-5-t-butylsalicylaldehyde, to create piperazine-containing heteroditopic ligands that act as receptors for metal salts. This process is significant for organic and coordination chemistry (Wang et al., 2006).
Genotoxic Impurity Detection in Pharmaceuticals
In pharmaceutical research, this compound is identified as a genotoxic impurity in lenalidomide drug substance. A study developed and validated an HPLC method for the simultaneous detection and quantification of this compound and other related impurities (Gaddam et al., 2020).
Synthesis of Anticancer Drugs
This chemical also plays a role in the synthesis of anti-cancer drugs. For example, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in the synthesis of some anti-cancer drugs, can be produced using related bromomethyl compounds (Sheng-li, 2004).
Synthesis of Dapagliflozin
In the synthesis of the antidiabetic drug dapagliflozin, compounds like 5-bromo-2-chlorobenzoic acid play a critical role. These compounds are structurally similar to this compound and are used in multiple steps of the synthesis process (Yafei, 2011).
Synthesis of Extended Oxazoles
This compound is instrumental in the synthesis of extended oxazoles. The 2-(halomethyl)-4,5-diphenyloxazoles, including the bromomethyl analogues, are used for synthetic elaboration in the synthesis of these compounds (Patil & Luzzio, 2016).
Bromination in Porphyrin Synthesis
The compound plays a role in the bromination process, important in the synthesis of porphyrins. Bromomethyl-2,2'-dipyrromethenium bromides, closely related to this compound, are key intermediates in this process, showcasing the compound's relevance in organic synthesis (Paine et al., 1988).
Mechanism of Action
Target of Action
Methyl 2-(bromomethyl)-5-chlorobenzoate is a complex organic compound that interacts with various targets. Similar compounds have been known to target proteins like cereblon (crbn), which is targeted by a class of immunomodulatory drugs .
Mode of Action
It is known that bromomethyl groups can participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target molecules, affecting their function .
Biochemical Pathways
It is known that similar compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the transmetalation of organoboron reagents with palladium (II) complexes .
Pharmacokinetics
Similar compounds are known to have high gastrointestinal absorption and are capable of crossing the blood-brain barrier .
Result of Action
It is known that similar compounds can cause changes in the structure of target molecules, potentially affecting their function .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that bromomethyl groups can participate in various biochemical reactions, such as the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide compound, catalyzed by a palladium(0) complex . In this context, Methyl 2-(bromomethyl)-5-chlorobenzoate could potentially interact with various enzymes and proteins, but specific interactions have not been reported yet.
Molecular Mechanism
Its bromomethyl group could potentially undergo nucleophilic substitution reactions, leading to changes in gene expression or enzyme activity . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.
Metabolic Pathways
Given its structure, it could potentially be involved in phase I metabolic reactions, such as oxidation . Specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, have not been reported.
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGXSSGKABOXTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679968 | |
Record name | Methyl 2-(bromomethyl)-5-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668262-52-0 | |
Record name | Methyl 2-(bromomethyl)-5-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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